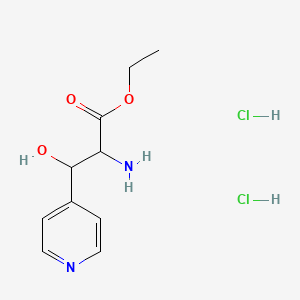

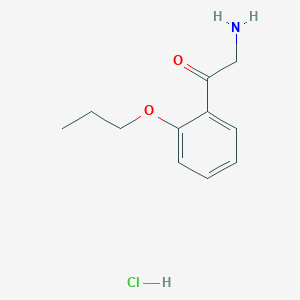

![molecular formula C12H21NO5 B1383763 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid CAS No. 2059944-43-1](/img/structure/B1383763.png)

3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid

説明

“3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid” is a chemical compound with the CAS Number: 2059944-43-1 . It has a molecular weight of 259.3 . The IUPAC name for this compound is "3-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-3-carboxylic acid" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)" . The canonical SMILES representation is "CC©©OC(=O)NCC1(CCCOC1)C(=O)O" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.30 g/mol . It has a topological polar surface area of 84.9 Ų . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of this compound are 259.14197277 g/mol .科学的研究の応用

Controlled Ring-Opening Polymerization

One of the prominent applications of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is in the controlled ring-opening polymerization (ROP) to create well-defined peptoid-based polyacids . This process involves using primary amine initiators to polymerize the compound, resulting in polymers with molecular weights ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution . These polymers can mimic the structure of poly(glutamic acid) and have potential applications in creating biomimetic materials with stimuli-responsive properties.

Supramolecular Assemblies

The compound is used as a building block for constructing peptidomimetic supramolecular assemblies . These assemblies are designed to have stimuli-responsive characteristics, making them suitable for applications in sensing, tissue culture, and drug delivery. The ability to control the hydrodynamic size of these polymers in water by adjusting the pH adds to their versatility in biomedical applications.

Peptidomimetic Polymers

As a structural mimic of polypeptides, the derivative polymers of this compound, known as polypeptoids, are increasingly investigated as a new class of biopolymers . The shift of the side-chain from the α-carbon to the nitrogen atom in polypeptoids offers significant synthetic advantages, such as the elimination of stereogenic centers and reduced hydrogen bonding, which can be beneficial in various biomedical applications.

Weak Polyelectrolytes

The polymers derived from this compound can act as weak polyelectrolytes whose size and charge density can be modulated by pH changes . This property is particularly useful in developing smart drug delivery systems where the release of the therapeutic agent can be triggered by the target site’s specific pH.

Biomimetic Polymers

The compound is integral in synthesizing biomimetic polymers prized for their biocompatibility and similarity to natural motifs . These polymers can be tailored for specific applications in biotechnology and medicine, such as tissue engineering scaffolds and biologically active coatings.

Functionalized Polypeptoids

Functionalized polypeptoids derived from this compound can be designed to have quantitative functional sidechain presence and tailorable polymer chain length . This allows for the creation of polymers with specific properties, such as increased solubility or enhanced interaction with biological molecules.

Stimuli-Responsive Materials

Polymers synthesized from this compound can be engineered to respond to external stimuli, such as temperature, pH, or light . This makes them suitable for use in smart materials that can change their properties in response to environmental changes, with potential applications in adaptive clothing, self-healing materials, and responsive biomedical devices.

Drug Delivery Vehicles

Due to the compound’s ability to form polymers that can encapsulate drugs and release them under specific conditions, it is a valuable component in designing drug delivery vehicles . These vehicles can be programmed to target specific cells or tissues, reducing side effects and improving the efficacy of treatments.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCMFUUIKAHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)

![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)

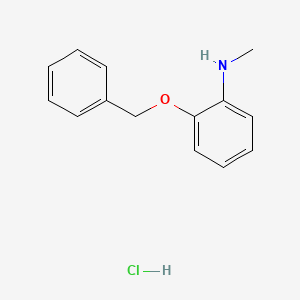

![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)

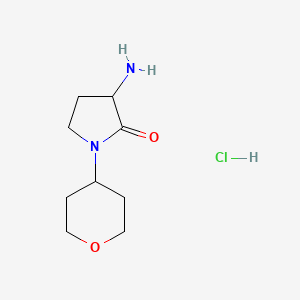

![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)

![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)

![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)